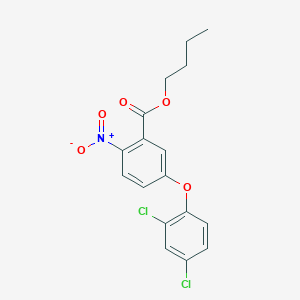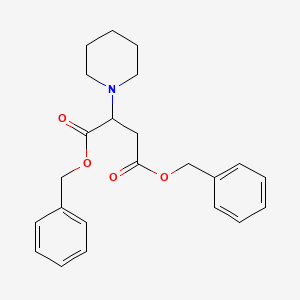
Ethyl 4-butyl-3-hydroxyoctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-butyl-3-hydroxyoctanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that makes it interesting for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-butyl-3-hydroxyoctanoate typically involves the esterification of 4-butyl-3-hydroxyoctanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-butyl-3-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-butyl-3-oxooctanoate.
Reduction: Formation of 4-butyl-3-hydroxyoctanol.
Substitution: Formation of amides or other substituted esters.
Applications De Recherche Scientifique
Ethyl 4-butyl-3-hydroxyoctanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mécanisme D'action
The mechanism of action of ethyl 4-butyl-3-hydroxyoctanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-hydroxyoctanoate
- Ethyl 4-hydroxyoctanoate
- Ethyl 3-butyl-3-hydroxyoctanoate
Uniqueness
Ethyl 4-butyl-3-hydroxyoctanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or interactions are required.
Propriétés
Numéro CAS |
61097-27-6 |
|---|---|
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
ethyl 4-butyl-3-hydroxyoctanoate |
InChI |
InChI=1S/C14H28O3/c1-4-7-9-12(10-8-5-2)13(15)11-14(16)17-6-3/h12-13,15H,4-11H2,1-3H3 |
Clé InChI |
LBRQBDSJCCLYKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)C(CC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)

![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)
![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)
![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)

